molecular formula C8H14BN2O6+ B12367291 [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid

[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid

Cat. No.: B12367291
M. Wt: 245.02 g/mol
InChI Key: ZEAWAEVWMAMQTD-UHFFFAOYSA-N
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Description

[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid is a boronic acid derivative with the molecular formula C8H13BN2O6. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrimidine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method is the reaction of 1,3-bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with a boronic acid under specific conditions to yield the desired product . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like THF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction could produce boranes .

Scientific Research Applications

Chemistry

In chemistry, [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid is used as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction is widely used to form carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules .

Biology and Medicine

In biology and medicine, boronic acids are known for their ability to inhibit serine proteases and other enzymes. This makes this compound a potential candidate for drug development and enzyme inhibition studies .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in forming carbon-carbon bonds makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, [1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid is unique due to its specific structure, which includes a pyrimidine ring and two methoxymethyl groups. This structure provides distinct reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and enzyme inhibition .

Properties

Molecular Formula

C8H14BN2O6+

Molecular Weight

245.02 g/mol

IUPAC Name

[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid

InChI

InChI=1S/C8H14BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,6,14-15H,4-5H2,1-2H3/q+1

InChI Key

ZEAWAEVWMAMQTD-UHFFFAOYSA-N

Canonical SMILES

B(C1C=[N+](C(=O)N(C1=O)COC)COC)(O)O

Origin of Product

United States

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